molecular formula C11H14FN B13191661 3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole

3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13191661
M. Wt: 179.23 g/mol
InChI Key: GYHAPMJKVSCVPD-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Chemical Reactions Analysis

3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds to 3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole include other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-ethyl-7-fluoro-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3

InChI Key

GYHAPMJKVSCVPD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2F)C

Origin of Product

United States

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